"synthesis and properties of Glycerol alpha,alpha'-Diallyl Ether"
"synthesis and properties of Glycerol alpha,alpha'-Diallyl Ether"
An In-Depth Technical Guide to the Synthesis and Properties of Glycerol α,α'-Diallyl Ether
This guide provides a comprehensive overview of Glycerol α,α'-Diallyl Ether (1,3-Diallyloxy-2-propanol), a versatile chemical intermediate with significant potential in polymer science, materials research, and synthetic chemistry. We will delve into its synthesis, purification, physicochemical properties, and spectroscopic characterization, offering field-proven insights into the causality behind experimental choices.
Introduction and Strategic Importance
Glycerol α,α'-Diallyl Ether, also known by its systematic name 1,3-Diallyloxy-2-propanol, is a trifunctional molecule featuring two terminal allyl groups and a central secondary hydroxyl group.[1] This unique architecture makes it a valuable monomer and crosslinking agent. The allyl groups provide sites for polymerization and other alkene-based transformations, while the hydroxyl group can be further functionalized. As the chemical industry seeks sustainable and versatile building blocks, glycerol derivatives like this ether are gaining prominence. Its applications are primarily found in the development of specialized polymers, resins, and as an intermediate for more complex chemical structures.[2][3]
Synthesis Methodologies: A Mechanistic Perspective
The construction of the ether linkages in Glycerol α,α'-Diallyl Ether can be approached through several synthetic strategies. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
The Workhorse Method: Williamson Ether Synthesis
The most established and versatile route to Glycerol α,α'-Diallyl Ether is the Williamson ether synthesis.[4][5] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[6][7]
Causality of the Mechanism: The core principle is the conversion of glycerol's weakly nucleophilic hydroxyl groups into a much more potent glyceroxide nucleophile. This is achieved by deprotonation with a strong base. The primary hydroxyl groups of glycerol are more acidic and sterically accessible than the secondary one, which kinetically favors the formation of the α,α'-disubstituted product.
The Reaction: Glycerol + 2 Allyl Halide (in the presence of a base) → Glycerol α,α'-Diallyl Ether + 2 Salt
A critical consideration is the choice of base and solvent. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective for deprotonation. The reaction can be run in solvents like 1,4-dioxane or, in some cases, under solvent-free conditions where excess allyl alcohol can act as the solvent.[8][9][10]
Alternative Route: One-Pot Synthesis from Epichlorohydrin
An efficient and environmentally conscious alternative involves a one-pot reaction between epichlorohydrin and allyl alcohol in the presence of a base like KOH, often without an additional solvent.[8]
Causality of the Mechanism: This process leverages the high reactivity of the epoxide ring. The allyl alcohol first acts as a nucleophile, opening the epoxide. A subsequent intramolecular SN2 reaction, facilitated by the base, forms an intermediate glycidyl ether, which is then opened by a second molecule of allyl alcohol to yield the final product. This method can offer high yields and simplifies purification.[8]
Enhancing Reactivity with Phase-Transfer Catalysis (PTC)
For reactions involving reactants in separate phases (e.g., aqueous NaOH and an organic allyl halide), a phase-transfer catalyst can be invaluable. The PTC, typically a quaternary ammonium salt, transports the alkoxide from the aqueous phase to the organic phase, where it can react with the alkyl halide. This technique can accelerate the reaction and avoid the need for harsh, anhydrous conditions.[11][12]
Experimental Protocols
Detailed Protocol: Williamson Synthesis of Glycerol α,α'-Diallyl Ether
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add glycerol (1.0 eq) and a suitable solvent such as 1,4-dioxane.
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Base Addition: While stirring vigorously, slowly add powdered potassium hydroxide (2.2 eq). The formation of a thick slurry is expected.
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Allylation: Slowly add allyl bromide (2.2 eq) to the mixture via the dropping funnel over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
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Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove residual salts and base.
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~106 °C/6 mmHg) to obtain the pure Glycerol α,α'-Diallyl Ether.[13]
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for confirming the identity and purity of the synthesized product.
Physical Properties
The following table summarizes the key physical properties of Glycerol α,α'-Diallyl Ether.
| Property | Value | Reference(s) |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Molecular Formula | C₉H₁₆O₃ | [14][15] |
| Molecular Weight | 172.22 g/mol | |
| Boiling Point | 106 °C / 6 mmHg | [13] |
| Specific Gravity (20/20) | ~0.98 | [13] |
| Refractive Index | ~1.45 | [13] |
| CAS Number | 17018-07-4 | [1][14] |
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include: multiplets in the 5.8-6.0 ppm range (vinylic -CH=), multiplets around 5.2-5.4 ppm (vinylic =CH₂), doublets around 4.0 ppm (-O-CH₂-allyl), and signals corresponding to the glycerol backbone protons (-CH₂-O- and -CH(OH)-) between 3.5-4.0 ppm. A broad singlet for the -OH proton is also expected.
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¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the vinylic carbons (~134 ppm and ~117 ppm), the allylic ether carbons (-O-CH₂) around 72 ppm, and the carbons of the glycerol backbone.
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FT-IR Spectroscopy: Key infrared absorption bands confirm the presence of the principal functional groups: a broad O-H stretch (~3400 cm⁻¹), C-H stretches from both sp² and sp³ carbons (~3100-2800 cm⁻¹), a C=C alkene stretch (~1645 cm⁻¹), and a strong C-O-C ether stretch (~1100 cm⁻¹).
Reactivity, Applications, and Future Outlook
The utility of Glycerol α,α'-Diallyl Ether stems directly from its trifunctional nature.
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Monomer for Polymer Synthesis: The two allyl groups make it an ideal divinyl monomer.[2] It can be readily polymerized or copolymerized through mechanisms like thiol-ene coupling or free-radical polymerization to form cross-linked networks, hydrogels, and functional polyethers.[16][17] These polymers are being investigated for biomedical applications such as drug delivery systems and biocompatible coatings.[3][16]
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Crosslinking Agent: It can be incorporated into other polymer systems to introduce crosslinking sites, thereby modifying the mechanical properties, thermal stability, and solvent resistance of the final material.
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Chemical Intermediate: The remaining hydroxyl group serves as a handle for subsequent chemical modifications, allowing for the synthesis of more complex, highly functionalized molecules.[18] This opens avenues for its use in the synthesis of surfactants, lubricants, and other specialty chemicals.[19]
References
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Liu, X. M., Hu, Y., & Feng, L. H. (2011). The Efficient Synthesis of 1,3-Diallyloxy-2-Propanol without Solvent. Advanced Materials Research, 311-313, 2106-2109. Available at: [Link]
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Gas-Phase Catalytic Dehydration of Glycerol with Methanol to Methyl Glyceryl Ethers over Phosphotungstic Acid Supported on Alumina. (2021). ACS Omega. Available at: [Link]
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Kang, H. C., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423–429. Available at: [Link]
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Gas-Phase Catalytic Dehydration of Glycerol with Methanol to Methyl Glyceryl Ethers over Phosphotungstic Acid Supported on Alumina. (2021). ACS Omega. Available at: [Link]
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Faustino, H., et al. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26 OH form and KOH/Al2O3 as basic solid reagents. ResearchGate. Available at: [Link]
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Significance of Polymers with “Allyl” Functionality in Biomedicine. (2018). PubMed Central, NIH. Available at: [Link]
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Chemical Properties and Derivatives of Glycerol. (n.d.). ResearchGate. Available at: [Link]
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Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. (2022). MDPI. Available at: [Link]
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